tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[33]heptane-6-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, a hydroxy group, and an azaspiro ring system
Mechanism of Action
Target of Action
Tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a synthetic compound that has been used in the synthesis of pharmaceuticals .
Mode of Action
It’s known that the compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings .
Biochemical Pathways
It’s known that the compound provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
Result of Action
It’s known that the compound is used in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists for the potential treatment of cns demyelinating .
Action Environment
It’s known that the compound is a reactant used in the synthesis of pharmaceuticals , suggesting that its action may be influenced by the conditions of the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is constructed through a cyclization reaction involving a suitable precursor, such as a dihydroxy or diamino compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides under basic conditions.
Hydroxylation: The hydroxy group is introduced through selective oxidation or hydrolysis reactions.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts for industrial processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is unique due to the presence of the oxa-azaspiro ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
tert-butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOBAHLWARETK-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@H](CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.